![molecular formula C21H21NO3 B2674982 N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide CAS No. 923200-66-2](/img/structure/B2674982.png)
N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide, also known as MFPA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
A study demonstrated the synthesis of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, including moieties resembling the core structure of N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide. These derivatives exhibited significant antioxidant activities, comparable to ascorbic acid, and showed anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, suggesting potential for developing therapeutic agents targeting these conditions (Tumosienė et al., 2020).
Antiprotozoal Activity
Another study focused on the synthesis of aza-analogues of furamidine, which include structures related to N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide. These compounds were tested for their antiprotozoal activity against Trypanosoma b.rhodesiense and Plasmodium falciparum. The research identified compounds with significant in vitro and in vivo activity, suggesting their potential as lead compounds for developing new antiprotozoal agents (Ismail et al., 2003).
Antibacterial and Antifungal Agents
The synthesis and characterization of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which share a similar structural motif with N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide, were explored for their potential as antibacterial and antifungal agents. These compounds demonstrated significant in vitro antibacterial and antifungal activities, highlighting their potential for further development as antimicrobial agents (Helal et al., 2013).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-15-7-9-16(10-8-15)19-13-11-17(25-19)12-14-21(23)22-18-5-3-4-6-20(18)24-2/h3-11,13H,12,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWXZKKWOJYXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2674899.png)
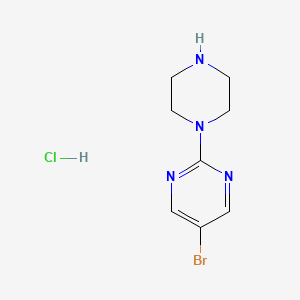
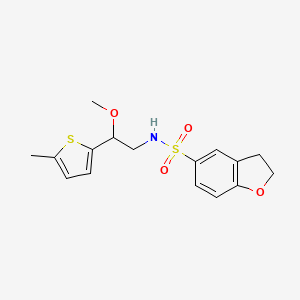
![Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2674903.png)
![4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2674904.png)
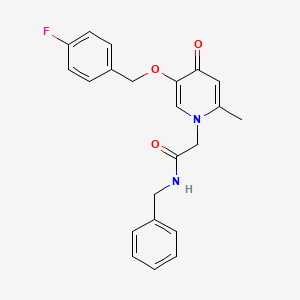
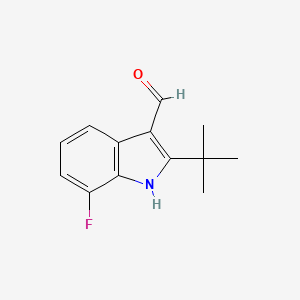
![N-[1-(2-Hydroxyphenyl)propyl]prop-2-enamide](/img/structure/B2674910.png)
![6-Benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2674911.png)

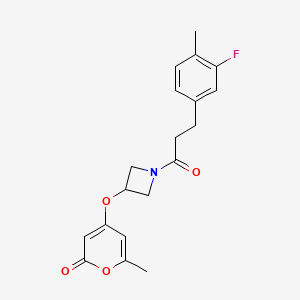
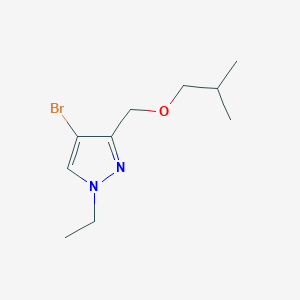
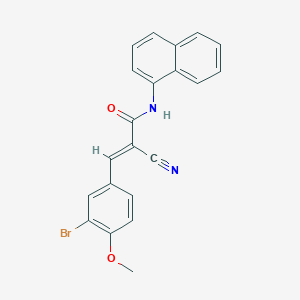
![3-Methoxy-N-methyl-N-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2674922.png)